molecular formula C10H14N2O4S2 B12973862 2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid

2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid

Cat. No.: B12973862
M. Wt: 290.4 g/mol
InChI Key: RZSMBYXAQKBFPN-UHFFFAOYSA-N
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Description

2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropanesulfonamido group. One common synthetic route includes the reaction of a thioamide with α-haloketones under basic conditions to form the thiazole ring. The cyclopropanesulfonamido group can then be introduced through nucleophilic substitution reactions .

Chemical Reactions Analysis

2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.

    Medicine: Its anti-inflammatory and antitumor properties are being explored for potential therapeutic applications.

    Industry: The compound is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of bacterial enzymes, reduction of inflammation, or induction of apoptosis in tumor cells .

Comparison with Similar Compounds

Similar compounds to 2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid include other thiazole derivatives such as:

Properties

Molecular Formula

C10H14N2O4S2

Molecular Weight

290.4 g/mol

IUPAC Name

2-[2-(cyclopropylsulfonylamino)-1,3-thiazol-4-yl]-2-methylpropanoic acid

InChI

InChI=1S/C10H14N2O4S2/c1-10(2,8(13)14)7-5-17-9(11-7)12-18(15,16)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

RZSMBYXAQKBFPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC(=N1)NS(=O)(=O)C2CC2)C(=O)O

Origin of Product

United States

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